molecular formula C30H50O B1681928 Taraxasterol CAS No. 1059-14-9

Taraxasterol

Cat. No.: B1681928
CAS No.: 1059-14-9
M. Wt: 426.7 g/mol
InChI Key: XWMMEBCFHUKHEX-SITXLVLJSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Taraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to yield corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

    Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine in the presence of a catalyst to introduce halogen atoms into the this compound molecule.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

1. Anti-Inflammatory Effects
Taraxasterol exhibits potent anti-inflammatory properties. Studies have demonstrated that it can reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both in vitro and in vivo models. For instance, in a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), this compound significantly improved survival rates and reduced serum inflammatory mediators .

2. Antioxidant Activity
The compound also displays strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases. Research indicates that this compound enhances the expression of key proteins involved in mitochondrial function and antioxidant defense mechanisms, thereby mitigating cellular damage caused by reactive oxygen species .

3. Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to suppress tumor growth and proliferation in various cancer cell lines, including prostate cancer cells. The mechanism involves blocking specific signaling pathways associated with cell cycle regulation and apoptosis .

Therapeutic Applications

This compound's therapeutic applications span several medical conditions:

Condition Mechanism of Action Research Findings
Arthritis Inhibition of inflammatory cytokinesReduced IL-1β-stimulated inflammation in animal models
Liver Injury Antioxidant and anti-inflammatory effectsProtective effects observed in models of acute hepatic injury
Respiratory Infections Anti-inflammatory and immune-modulating propertiesEffective in treating pneumonia and bronchitis
Cancer Induction of apoptosis and cell cycle arrestSuppressed proliferation of cancer cells through EGFR signaling pathway inhibition
Aging Modulation of senescence-associated pathwaysImproved mitochondrial function and reduced markers of cellular aging

Case Studies

Several studies have documented the efficacy of this compound in clinical and experimental settings:

  • Anti-Arthritic Effects : A study demonstrated that administering this compound significantly decreased inflammatory markers in a mouse model of arthritis, showcasing its potential as a treatment for inflammatory joint diseases .
  • Cancer Research : In vitro studies indicated that this compound inhibited the growth of androgen-independent prostate cancer cells by inducing cell cycle arrest and apoptosis, suggesting its role as a potential chemotherapeutic agent .
  • Liver Protection : Experimental models have shown that this compound reduces liver damage induced by toxins, highlighting its protective role against hepatic injuries .

Mechanism of Action

Taraxasterol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Taraxasterol is unique among triterpenoids due to its specific molecular structure and bioactive properties. Similar compounds include:

    Lupeol: Another triterpenoid with anti-inflammatory and anti-carcinogenic properties, but with a different molecular structure.

    β-Amyrin: A triterpenoid with similar anti-inflammatory properties but differing in its biosynthetic pathway and molecular structure.

    Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties, but structurally distinct from this compound.

This compound stands out due to its specific combination of anti-inflammatory, anti-oxidative, and anti-carcinogenic activities, making it a valuable compound for further research and therapeutic applications .

Q & A

Q. What experimental models are commonly used to evaluate taraxasterol’s anti-inflammatory activity, and how should researchers design dose-response studies?

Basic Research Question
Methodological Answer:
In vitro models like LPS-stimulated HT-29 cells or HUVECs are widely used to assess anti-inflammatory activity via assays such as ELISA (for cytokines like TNF-α, IL-6) and CCK-8 (cell viability) . For dose-response studies, researchers should:

  • Test this compound concentrations across a logarithmic range (e.g., 0–210 µM) to identify effective and non-toxic doses.
  • Include positive controls (e.g., dexamethasone) and negative controls (untreated cells).
  • Validate results with orthogonal methods (e.g., flow cytometry for apoptosis, western blotting for protein expression) .

Q. How can researchers resolve contradictions in this compound’s effects on inflammatory markers across different studies?

Advanced Research Question
Methodological Answer:
Contradictions may arise due to variations in cell types, LPS concentrations, or assay sensitivity. To address this:

  • Replicate experiments using standardized protocols (e.g., LPS at 10 µg/mL for HT-29 cells ).
  • Perform meta-analyses of existing data to identify confounding variables (e.g., solvent effects, exposure duration).
  • Use pathway-specific inhibitors (e.g., NF-κB blockers) to isolate this compound’s mechanistic contributions .

Q. What in vivo models are suitable for studying this compound’s efficacy in ulcerative colitis (UC), and how should endpoints be quantified?

Basic Research Question
Methodological Answer:
The dextran sodium sulfate (DSS)-induced colitis model in mice is standard. Key steps include:

  • Administering 2–5% DSS in drinking water for 7 days to induce colitis.
  • Treating with this compound (e.g., 10–50 mg/kg, oral gavage) and monitoring weight loss, stool consistency, and colon length.
  • Quantifying inflammatory markers (IL-6, TNF-α) via ELISA and histological damage via hematoxylin-eosin staining .

Q. What molecular mechanisms underlie this compound’s anti-apoptotic effects, and how can they be validated experimentally?

Advanced Research Question
Methodological Answer:
this compound downregulates pro-apoptotic proteins (p53, BAX, caspase-3) and upregulates anti-aging markers (SIRT1, cyclin D1). Validation strategies:

  • siRNA knockdown of SIRT1 to confirm its role in this compound’s anti-aging effects.
  • Co-treatment with p53 activators (e.g., nutlin-3) to assess pathway specificity .
  • Transcriptomic analysis (RNA-seq) to identify downstream targets .

Q. How should researchers address solubility challenges when preparing this compound for in vitro studies?

Basic Research Question
Methodological Answer:
this compound is sparingly soluble in DMSO (<1 mg/mL) but dissolves in ethanol (2.5 mM). Best practices include:

  • Using ethanol for stock solutions (1.06 mg/mL) with sonication to enhance dissolution.
  • Confirming solvent biocompatibility via cytotoxicity assays (e.g., MTT) at working concentrations .

Q. How do structural modifications (e.g., this compound acetate) influence bioactivity, and what assays compare their efficacy?

Advanced Research Question
Methodological Answer:
Derivatives like this compound acetate show enhanced anti-inflammatory activity in rodent edema models. To compare derivatives:

  • Use parallel assays (e.g., carrageenan-induced paw edema in rats) with equimolar dosing.
  • Analyze pharmacokinetic parameters (e.g., bioavailability via LC-MS) and receptor binding affinity (e.g., IL-6R docking simulations) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Basic Research Question
Methodological Answer:

  • Apply one-way ANOVA with Bonferroni post hoc tests for multiple comparisons (e.g., cell viability across concentrations).
  • Use nonlinear regression (logistic curves) to calculate IC50/EC50 values .
  • Report data as mean ± SEM and include sample sizes (n ≥ 3) for reproducibility .

Q. How can researchers investigate this compound’s role in cardiovascular aging using endothelial cell models?

Advanced Research Question
Methodological Answer:

  • Induce aging in HUVECs with H2O2 (e.g., 200 µM for 4 hours) and pretreat with this compound.
  • Quantify senescence markers (SA-β-galactosidase) and oxidative stress (ROS levels via DCFH-DA assay).
  • Validate mechanisms using CRISPR-edited SIRT1 knockout cells .

Q. What ethical considerations are critical when designing in vivo studies with this compound?

Basic Research Question
Methodological Answer:

  • Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints (e.g., >20% weight loss).
  • Minimize animal numbers via power analysis and use non-invasive monitoring (e.g., fecal calprotectin for colitis) .

Q. How can researchers identify underexplored therapeutic applications of this compound?

Advanced Research Question
Methodological Answer:

  • Conduct systematic reviews to map existing studies and gaps (e.g., Scopus/Web of Science alerts ).
  • Screen this compound against novel targets (e.g., NLRP3 inflammasome) using high-throughput platforms.
  • Collaborate with computational chemists for network pharmacology analysis .

Properties

CAS No.

1059-14-9

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1

InChI Key

XWMMEBCFHUKHEX-SITXLVLJSA-N

SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C

Isomeric SMILES

CC1C2C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C

Appearance

Solid powder

melting_point

225.5 - 226 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Taraxasterol;  Isolactucerol

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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